2-Amino-5-nitrobenzophenone

Solid State Chemistry Quality Control Polymorphism

Procure 2-Amino-5-nitrobenzophenone (ANBP) as your definitive starting material for 7-nitro-1,4-benzodiazepine synthesis. The 5-nitro substituent's unique electron-withdrawing properties drive efficient cyclocondensation, unattainable with halogenated analogs. Ensure method specificity in forensic applications with this high-purity analytical standard.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 1775-95-7
Cat. No. B023384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitrobenzophenone
CAS1775-95-7
Synonyms(2-Amino-5-nitrophenyl)phenylmethanone;  5-Nitro-2-aminobenzophenone;  Ro 7-19990; 
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2
InChIKeyPZPZDEIASIKHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-nitrobenzophenone (CAS 1775-95-7): A Critical Nitro-Benzophenone Intermediate for Benzodiazepine Synthesis and Forensic Analysis


2-Amino-5-nitrobenzophenone (CAS 1775-95-7) is an aromatic organic compound belonging to the substituted benzophenone class, characterized by a phenyl ketone core bearing both a primary amino group at the 2-position and a nitro group at the 5-position on the same ring [1]. This yellow crystalline solid, with a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol, serves as a pivotal intermediate in the multi-step synthesis of several clinically significant 1,4-benzodiazepines, including nitrazepam, flunitrazepam, and nimetazepam . Beyond its synthetic utility, it is also a known acid-hydrolysis degradation product and a primary urinary metabolite of nitrazepam, establishing its value as a key analytical reference standard in pharmaceutical quality control and forensic toxicology .

Why Procuring a Generic Benzophenone is Inadequate: The Critical Role of 2-Amino-5-nitrobenzophenone's Unique Ortho-Amino/Para-Nitro Substitution


The specific substitution pattern of 2-Amino-5-nitrobenzophenone—an ortho-amino group and a para-nitro group relative to the ketone bridge—dictates its unique chemical behavior and is non-interchangeable with other benzophenone analogs. Simply substituting with a generic benzophenone, a mono-substituted variant like 2-amino-5-chlorobenzophenone, or an isomer with different positioning would fundamentally alter the reactivity, stereoelectronic properties, and downstream synthetic outcomes . For instance, the para-nitro group is essential for the characteristic electrochemical reduction pathway that distinguishes it from related 1,4-benzodiazepines, a key factor in analytical detection [1]. Furthermore, the 2-amino-5-nitro substitution pattern is the precise pharmacophore required for constructing the 1,4-benzodiazepine ring system found in drugs like nitrazepam, making it an indispensable building block for which no alternative structural analog can serve as a direct, drop-in replacement [2].

Quantitative Differentiation of 2-Amino-5-nitrobenzophenone (CAS 1775-95-7): A Comparative Evidence Guide for Scientific Procurement


Melting Point as a Direct Indicator of Crystalline Purity and Polymorph Identity

The melting point of 2-Amino-5-nitrobenzophenone is substantially higher than that of its 5-chloro and 5-bromo analogs, offering a crucial physical property for both identity confirmation and initial purity assessment. The target compound melts at 166-168 °C, which is approximately 70 °C higher than 2-amino-5-chlorobenzophenone (mp 96-98 °C) and about 55 °C higher than 2-amino-5-bromobenzophenone (mp 109-113 °C) . This significant thermal stability difference directly correlates with the stronger intermolecular hydrogen bonding facilitated by the nitro group. Furthermore, a reported polymorphic form of 2-Amino-5-nitrobenzophenone has a distinct melting point of approximately 160-164 °C, demonstrating that this property is also sensitive to solid-state form [1].

Solid State Chemistry Quality Control Polymorphism

Electrochemical Reduction Potential: Unique Voltammetric Fingerprint for Forensic and Analytical Differentiation

The 2-amino-5-nitro substitution pattern imparts a distinct electrochemical reduction behavior that can be quantitatively distinguished from its parent 1,4-benzodiazepines. In a solvent-buffer system (pyridine, formic acid, tetramethylammonium chloride), the reduction mechanisms of 2-amino-5-nitrobenzophenone and 7-nitro-1,4-benzodiazepin-2-ones (e.g., nitrazepam) differ due to structural changes at the para-position relative to the nitro group, allowing for polarographic and cyclic voltammetric differentiation [1]. This provides a robust, quantitative method for detecting this specific degradation product or metabolite in complex matrices, a capability that cannot be assumed for other benzophenone derivatives lacking this exact substitution pattern [2].

Electrochemistry Forensic Chemistry Analytical Method Development

Polymorphic Purity: A Distinct Crystalline Form with Quantifiable Structural Differences

2-Amino-5-nitrobenzophenone exhibits polymorphism, with a distinct crystalline form identified and characterized through single-crystal X-ray diffraction [1]. The molecule is nearly planar, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond [2]. A separate study has reported a distinct polymorphic form of 2-amino-5-nitrobenzophenone, further analyzed by Hirshfeld surface analysis and density functional theory (DFT) calculations [3]. The existence of multiple polymorphs is a material-specific property that directly impacts physical characteristics like solubility and stability. In contrast, the 2-amino-5-chlorobenzophenone and 2-amino-5-bromobenzophenone analogs have not been reported to exhibit this level of polymorphic diversity, making the nitro derivative a unique subject for solid-state studies and a more complex entity for formulation.

Polymorphism Crystallography Solid-State Analysis

Regulatory-Approved Reference Standard for High-Fidelity Analytical Workflows

2-Amino-5-nitrobenzophenone is officially designated as Nitrazepam EP Impurity B by the European Pharmacopoeia [1]. This specific designation means it is a characterized impurity with a defined structure, making it an essential reference standard for analytical method development and validation (AMV) in compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production of nitrazepam [2]. A key quantitative benchmark is the high-purity specification available from major suppliers, which is routinely validated by HPLC at ≥ 98.0% (area %) [3]. This level of purity is necessary for its use as a calibrant or system suitability standard in chromatographic assays. While other benzophenone analogs might be available in similar purity grades, they lack this official pharmacopoeial status and established role in a specific drug's impurity profile.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Water Solubility and Solvent Partitioning: A Distinct Profile for Extraction and Chromatography

The physicochemical properties of 2-Amino-5-nitrobenzophenone, specifically its low aqueous solubility and defined solvent compatibility, offer practical advantages for analytical and synthetic workflows. The compound has a reported water solubility of 3 mg/L at 20 °C . This low solubility facilitates efficient liquid-liquid extraction from aqueous biological matrices (e.g., urine) into organic solvents, a critical step in forensic and clinical toxicology methods . Its solubility profile—slightly soluble in chloroform, DMSO, and heated methanol—is distinct from the halogenated analogs, which may exhibit different partitioning behaviors [1]. For example, 2-amino-5-chlorobenzophenone is reported to be insoluble in water, which may present a more challenging extraction scenario.

Analytical Chemistry Sample Preparation Physicochemical Properties

Strategic Application Scenarios for 2-Amino-5-nitrobenzophenone (CAS 1775-95-7) Based on Differential Evidence


Precursor for Regulated Benzodiazepine Synthesis (Nitrazepam, Flunitrazepam)

The primary industrial application of 2-Amino-5-nitrobenzophenone is as the key starting material in the multi-step synthesis of 1,4-benzodiazepines, most notably nitrazepam and flunitrazepam . The specific ortho-amino/para-nitro substitution pattern on the benzophenone core is structurally required for the construction of the diazepine ring [1]. The availability of a high-purity grade (≥98% by HPLC) ensures the reliability and yield of subsequent synthetic steps, a critical factor in pharmaceutical manufacturing where the cost of goods is directly tied to intermediate purity and process efficiency.

Analytical Reference Standard for Pharmaceutical Quality Control (QC)

As the officially designated Nitrazepam EP Impurity B , 2-Amino-5-nitrobenzophenone is an indispensable reference standard for pharmaceutical QC laboratories. It is used in the development and validation of analytical methods for detecting and quantifying related substances in nitrazepam drug substance and finished product. The compound's high purity specification, validated by HPLC [1], and its distinct electrochemical fingerprint provide the accuracy and traceability required for compliance with regulatory submissions (e.g., ANDA) and routine batch release testing.

Biomarker and Metabolite Standard in Forensic Toxicology

In forensic toxicology, 2-Amino-5-nitrobenzophenone serves as a primary analytical standard for the detection and confirmation of nitrazepam ingestion. It is a major urinary metabolite and a degradation product of the parent drug . Analytical methods such as thin-layer chromatography with direct densitometry have been developed for its quantitation in urine [1]. Its well-defined physicochemical properties, including low water solubility , facilitate efficient extraction from biological matrices, enabling its use as a reliable biomarker in forensic casework and clinical monitoring.

Model Compound for Solid-State Chemistry and Polymorphism Studies

The confirmed existence of multiple polymorphic forms of 2-Amino-5-nitrobenzophenone [1] establishes it as a valuable model compound for academic and industrial solid-state chemistry research. Studies employing single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations utilize this compound to investigate the fundamental principles of polymorphism, which has direct implications for understanding drug stability, formulation, and intellectual property in the pharmaceutical industry. This application is unique to this specific substitution pattern and is not a reported feature of its chloro or bromo analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-nitrobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.